molecular formula C12H16BrN B11860419 3-(3-Bromophenyl)-1-ethylpyrrolidine CAS No. 1263280-03-0

3-(3-Bromophenyl)-1-ethylpyrrolidine

Katalognummer: B11860419
CAS-Nummer: 1263280-03-0
Molekulargewicht: 254.17 g/mol
InChI-Schlüssel: ZKLFJQPUTPGIOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromophenyl)-1-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a bromine atom attached to the phenyl ring, which is further connected to an ethyl-substituted pyrrolidine ring. The presence of the bromine atom and the pyrrolidine ring makes this compound interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-ethylpyrrolidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves Friedel–Crafts acylation followed by cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromophenyl)-1-ethylpyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenyl)-1-ethylpyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenyl)-1-ethylpyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve modulation of enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1-ethylpyrrolidine is unique due to the specific positioning of the bromine atom and the ethyl group on the pyrrolidine ring. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Eigenschaften

CAS-Nummer

1263280-03-0

Molekularformel

C12H16BrN

Molekulargewicht

254.17 g/mol

IUPAC-Name

3-(3-bromophenyl)-1-ethylpyrrolidine

InChI

InChI=1S/C12H16BrN/c1-2-14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3

InChI-Schlüssel

ZKLFJQPUTPGIOF-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(C1)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.